Cas no 58094-18-1 (D-Glutamic acid,N-benzoyl-)

D-Glutamic acid,N-benzoyl- structure
D-Glutamic acid,N-benzoyl- structure
商品名:D-Glutamic acid,N-benzoyl-
CAS番号:58094-18-1
MF:C12H13NO5
メガワット:251.23532
CID:366844
PubChem ID:24869999

D-Glutamic acid,N-benzoyl- 化学的及び物理的性質

名前と識別子

    • D-Glutamic acid,N-benzoyl-
    • (+)-N-Benzoylglutamic Acid
    • 2-(benzoylamino)pentan-1,5-dioic acid
    • AK111009
    • Benzoyl-dl-tyrosil-di-n-propylamide
    • benzoylglutamic acid
    • CR 1936
    • DL-N-benzoylglutamic acid
    • N-(1-(Dipropylamino)
    • N-benzoyl-DL-glutamic acid
    • N-Benzoyl-DL-glutaminsaeure
    • N-benzoyl-DL-tyrosil-di-n-propylamide
    • N-Benzoyl-DL-tyrosil-N',N'-dipropylamide
    • N-Benzoyl-DL-tyrosyl-di-n-propylamid
    • N-benzoylglutamic acid
    • N-benzoyl-glutamic acid
    • Tiropramide Impurity C
    • benzoyl-d-glutamic acid
    • EN300-59227
    • (2R)-2-(phenylformamido)pentanedioic acid
    • SCHEMBL715646
    • 58094-18-1
    • (R)-(+)-N-benzoylglutamic acid
    • (2R)-2-benzamidopentanedioic acid
    • (+)-n-benzoylglutamicacid
    • LPJXPACOXRZCCP-SECBINFHSA-N
    • (R)-2-benzamidopentanedioic acid
    • (+)-N-Benzoylglutamic acid, synthetic, 97%
    • CS-0343865
    • MDL: MFCD00137636
    • インチ: InChI=1S/C12H13NO5/c14-10(15)7-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H,17,18)/t9-/m1/s1
    • InChIKey: LPJXPACOXRZCCP-SECBINFHSA-N
    • ほほえんだ: C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O

計算された属性

  • せいみつぶんしりょう: 251.07939
  • どういたいしつりょう: 251.07937252g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 322
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 104Ų

じっけんとくせい

  • 密度みつど: 1.354
  • ゆうかいてん: 130-135 °C (lit.)
  • ふってん: 562°C at 760 mmHg
  • フラッシュポイント: 293.7°C
  • 屈折率: 1.577
  • PSA: 103.7
  • LogP: 1.12530
  • 光学活性: [α]22/D +12°, c = 5 in H2O

D-Glutamic acid,N-benzoyl- セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26-36
  • 危険物標識: Xi
  • リスク用語:R36/37/38

D-Glutamic acid,N-benzoyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-59227-2.5g
(2R)-2-(phenylformamido)pentanedioic acid
58094-18-1
2.5g
$113.0 2023-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1414535-100mg
Benzoyl-d-glutamic acid
58094-18-1 98%
100mg
¥1123.00 2024-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1414535-500mg
Benzoyl-d-glutamic acid
58094-18-1 98%
500mg
¥1330.00 2024-05-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA03769-1g
D-Glutamic acid,N-benzoyl-
58094-18-1 97%
1g
¥408.0 2024-07-18
Enamine
EN300-59227-0.5g
(2R)-2-(phenylformamido)pentanedioic acid
58094-18-1
0.5g
$53.0 2023-02-09
Enamine
EN300-59227-1.0g
(2R)-2-(phenylformamido)pentanedioic acid
58094-18-1
1.0g
$55.0 2023-02-09
Enamine
EN300-59227-5.0g
(2R)-2-(phenylformamido)pentanedioic acid
58094-18-1
5.0g
$206.0 2023-02-09
Enamine
EN300-59227-10.0g
(2R)-2-(phenylformamido)pentanedioic acid
58094-18-1
10.0g
$361.0 2023-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1414535-5g
Benzoyl-d-glutamic acid
58094-18-1 98%
5g
¥4820.00 2024-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1414535-10g
Benzoyl-d-glutamic acid
58094-18-1 98%
10g
¥8442.00 2024-05-08

D-Glutamic acid,N-benzoyl- 関連文献

D-Glutamic acid,N-benzoyl-に関する追加情報

Comprehensive Overview of D-Glutamic acid,N-benzoyl- (CAS No. 58094-18-1): Properties, Applications, and Research Insights

D-Glutamic acid,N-benzoyl- (CAS No. 58094-18-1) is a specialized derivative of glutamic acid, a naturally occurring amino acid. This compound, characterized by its N-benzoyl modification, has garnered significant attention in biochemical and pharmaceutical research due to its unique structural properties and potential applications. The D-configuration of the glutamic acid backbone distinguishes it from the more common L-form, offering distinct stereochemical advantages in synthetic pathways and biological interactions.

In recent years, the demand for chiral building blocks like D-Glutamic acid,N-benzoyl- has surged, driven by advancements in peptide synthesis and drug discovery. Researchers are particularly interested in its role as a precursor for peptide-based therapeutics, where the N-benzoyl group enhances stability and bioavailability. This aligns with the growing trend of personalized medicine and targeted drug delivery systems, topics frequently searched in academic and industrial circles.

The compound's CAS No. 58094-18-1 serves as a critical identifier in chemical databases, ensuring precise referencing in patents and scientific literature. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to verify its purity and structural integrity, addressing the community's emphasis on quality control in synthetic chemistry. Discussions on platforms like ResearchGate often highlight its utility in asymmetric synthesis, a hot topic in green chemistry initiatives.

From a commercial perspective, D-Glutamic acid,N-benzoyl- is cataloged by leading suppliers as a high-value fine chemical, with applications extending to flavor enhancers and cosmetic ingredients. Its safety profile and non-toxic nature make it suitable for diverse formulations, resonating with the increasing consumer demand for sustainable and bio-derived additives. SEO analytics reveal frequent queries about "safe amino acid derivatives" and "benzoic acid analogs in cosmetics," underscoring its relevance.

Ongoing studies explore the compound's potential in neurological research, particularly its interactions with glutamate receptors. This ties into broader public interest in neurodegenerative diseases and nootropics, frequently searched topics in health forums. The D-Glutamic acid moiety's role in modulating synaptic activity further positions it as a candidate for future neuroprotective agents.

In summary, D-Glutamic acid,N-benzoyl- (CAS No. 58094-18-1) exemplifies the intersection of chemistry and biotechnology, offering multifaceted applications while addressing contemporary scientific and industrial priorities. Its optimized synthesis and characterization remain active areas of innovation, reflecting the dynamic nature of specialty chemicals research.

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